molecular formula C7H11BrO B13468246 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one

2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one

Cat. No.: B13468246
M. Wt: 191.07 g/mol
InChI Key: YGLKDXBPKBILJL-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C7H11BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the carbonyl carbon and an ethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(1-ethylcyclopropyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.

    Reduction: 1-(1-Ethylcyclopropyl)ethanol.

    Oxidation: 2-Bromo-1-(1-ethylcyclopropyl)ethanoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one involves its interaction with molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-fluorophenyl)ethanone
  • 2-Bromo-1-(3-fluorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(4-bromophenyl)ethanone
  • 2-Bromo-1-(3-bromophenyl)ethanone

Uniqueness

2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is unique due to the presence of the ethylcyclopropyl group, which imparts distinct steric and electronic properties compared to other brominated ethanones.

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

2-bromo-1-(1-ethylcyclopropyl)ethanone

InChI

InChI=1S/C7H11BrO/c1-2-7(3-4-7)6(9)5-8/h2-5H2,1H3

InChI Key

YGLKDXBPKBILJL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C(=O)CBr

Origin of Product

United States

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